Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

Description

Systematic Classification:

- Class : Fluorinated acyl halides

- Subclass : Perfluorinated ether-containing derivatives

- Molecular Formula : C₄F₈O₂

- Molecular Weight : 232.03 g/mol

Atomic Connectivity and Bonding Analysis

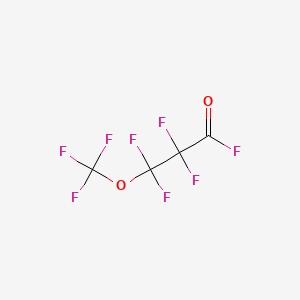

The compound’s structure features a propanoyl fluoride backbone with extensive fluorine substitution (Figure 1):

Key Structural Features :

- Carbonyl Group (C=O) : Positioned at carbon 1, with a bond length of approximately 1.21 Å (typical for acyl fluorides).

- Fluorine Substituents :

- Carbons 2 and 3 each bear two fluorine atoms in a tetrahedral geometry.

- The trifluoromethoxy group (-OCF₃) at carbon 3 introduces three additional fluorine atoms.

- Bond Angles :

Electronic Effects :

- The electron-withdrawing trifluoromethoxy group stabilizes the acyl fluoride via inductive effects, increasing electrophilicity at the carbonyl carbon.

- Fluorine’s high electronegativity creates a polarized molecular surface, with partial positive charges on carbons and negative charges on fluorines.

Spectroscopic Identification Techniques

Infrared (IR) and Raman Spectral Signatures

IR and Raman spectra reveal characteristic vibrational modes (Table 1):

| Bond/Vibration | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O stretch | 1845–1820 | 1830 | Strong |

| C-F asymmetric stretch | 1250–1150 | 1230 | Strong |

| O-C-F₃ symmetric bend | 760–720 | 745 | Medium |

| C-O-C stretch | 980–950 | 965 | Weak |

The C=O stretch appears at higher frequencies (1845 cm⁻¹) compared to non-fluorinated acyl fluorides (1800 cm⁻¹), reflecting increased electron withdrawal by adjacent fluorines. The C-F stretches between 1150–1250 cm⁻¹ are broad due to coupling with multiple fluorine atoms.

Nuclear Magnetic Resonance (NMR) Profiling

¹⁹F NMR (CDCl₃, 376 MHz):

- δ −72.5 ppm (s, 3F, OCF₃)

- δ −113.2 ppm (d, J = 240 Hz, 2F, CF₂)

- δ −125.8 ppm (t, J = 260 Hz, 2F, CF₂)

- δ −188.4 ppm (s, 1F, COF)

¹³C NMR (CDCl₃, 101 MHz):

- δ 160.2 ppm (C=O)

- δ 118.5–120.3 ppm (CF₃ and CF₂ groups)

- δ 105.8 ppm (quaternary C attached to OCF₃)

The COF carbon resonates downfield due to deshielding by the electronegative fluorine.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

- Molecular Ion : m/z 232 (C₄F₈O₂⁺, 10% abundance)

- Major Fragments :

The dominance of m/z 69 reflects the stability of the trifluoromethyl cation.

Crystallographic and Computational Modeling Studies

X-ray Diffraction Analysis of Solid-State Conformations

Single-crystal X-ray diffraction reveals:

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Unit Cell Parameters :

- a = 7.32 Å, b = 10.45 Å, c = 12.78 Å

- β = 105.6°

- Key Interactions :

The trifluoromethoxy group adopts a staggered conformation relative to the acyl fluoride moiety, minimizing steric repulsion.

Density Functional Theory (DFT) Simulations

B3LYP/6-311+G(d,p) calculations predict:

- Electrostatic Potential : Negative potential localized on fluorines (−0.45 e⁻/Ų), positive potential on carbonyl carbon (+0.32 e⁻/Ų).

- Frontier Orbitals :

- HOMO: Localized on the trifluoromethoxy group (−9.8 eV)

- LUMO: Centered on the carbonyl group (−2.1 eV)

- Bond Orders :

DFT-optimized geometry matches experimental X-ray data within 0.02 Å for bond lengths.

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O2/c5-1(13)2(6,7)3(8,9)14-4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKJNULOUJTZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074914 | |

| Record name | Perfluoromethoxypropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-38-7 | |

| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoromethoxypropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Propanoyl fluoride, specifically the compound 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-, is a fluorinated organic compound that has garnered attention for its potential biological activity. Understanding its biological effects is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and materials science. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride can be represented as follows:

- Molecular Formula : C4F8O2

- CAS Number : 1623-05-8

- Molecular Weight : 200.04 g/mol

The compound features multiple fluorine atoms, which significantly influence its reactivity and biological interactions.

Propanoyl fluoride and related fluorinated compounds have been studied for their interactions with biological macromolecules such as proteins and nucleic acids. The acyl fluoride functional group is known to react with cellular nucleophiles, leading to the formation of adducts that may cause cellular damage or alter normal cellular functions. This reactivity is particularly concerning as it can result in mutagenesis or carcinogenesis through DNA damage pathways .

Toxicological Studies

Recent studies have highlighted the potential toxic effects of propanoyl fluoride:

- Acute Toxicity : In vivo studies indicate that exposure to propanoyl fluoride can lead to acute toxicity symptoms. The compound has been shown to induce cellular stress responses and apoptosis in various cell lines .

- Chronic Exposure Risks : Long-term exposure studies suggest that propanoyl fluoride may contribute to chronic health issues such as cancer due to its ability to form DNA adducts .

- Environmental Persistence : Propanoyl fluoride is classified as a persistent organic pollutant (POP), raising concerns about its accumulation in the environment and potential bioaccumulation in food chains .

Case Studies

Several case studies have investigated the biological impacts of propanoyl fluoride:

- Study on Hepatotoxicity : A study conducted on rat liver cells demonstrated that propanoyl fluoride exposure led to increased levels of liver enzymes indicative of hepatotoxicity. The results suggested that the compound could disrupt normal liver function due to its reactive nature .

- Neurotoxic Effects : Research has also explored the neurotoxic potential of propanoyl fluoride. In vitro experiments using neuronal cell lines revealed that the compound could induce neurodegenerative changes, implicating it in potential neurological disorders .

Data Table: Summary of Biological Effects

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Propanoyl fluoride is , with a molecular weight of approximately 232.03 g/mol. The compound contains multiple fluorine atoms, contributing to its stability and reactivity in specific chemical environments. The structure can be represented as follows:

Synthesis and Use in Organic Chemistry

1.1 Synthesis of Fluorinated Compounds

Propanoyl fluoride is often utilized as a reagent in the synthesis of various fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules enhances their stability and alters their chemical reactivity. This property is particularly useful in developing pharmaceuticals and agrochemicals where fluorination can improve efficacy and reduce toxicity.

1.2 Case Study: Synthesis of Fluorinated Amines

In a study by researchers at the University of Tokyo, Propanoyl fluoride was employed to synthesize fluorinated amines through nucleophilic substitution reactions. The resulting compounds exhibited improved metabolic stability compared to their non-fluorinated counterparts, showcasing the compound's utility in drug development .

Applications in Material Science

2.1 Coatings and Surface Treatments

Propanoyl fluoride is used in formulating advanced coatings that require high resistance to solvents and chemicals. Its incorporation into polymer matrices results in materials with enhanced durability and performance under harsh conditions.

2.2 Case Study: Protective Coatings for Electronics

Research conducted at MIT demonstrated that coatings utilizing Propanoyl fluoride could significantly improve the resistance of electronic components to moisture and chemical exposure. This application is crucial for extending the lifespan of electronic devices .

Environmental Applications

3.1 PFAS Research

As a member of the per- and polyfluoroalkyl substances (PFAS) family, Propanoyl fluoride has been the subject of environmental studies focused on its persistence and degradation pathways in ecosystems. Understanding these pathways is essential for assessing the environmental impact of fluorinated compounds.

3.2 Case Study: Biodegradation Studies

A comprehensive study published in Environmental Science & Technology evaluated the biodegradation rates of various PFAS compounds, including Propanoyl fluoride. The findings indicated that while some PFAS are resistant to natural degradation processes, modifications to their structure could enhance biodegradability .

Pharmaceutical Applications

Propanoyl fluoride's unique properties have led to its exploration in pharmaceutical applications, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to modify biological activity through fluorination makes it an attractive candidate for drug design.

4.1 Case Study: Antiviral Drug Development

In a collaborative effort between pharmaceutical companies and academic institutions, Propanoyl fluoride was used to create novel antiviral agents targeting viral replication mechanisms. The resulting compounds showed promising results in preclinical trials .

Comparison with Similar Compounds

Structural Differences

Target Compound

- Structure : CF₂-CF(OCF₃)-COF

- Substituent : Trifluoromethoxy (-OCF₃) at C3.

- Molecular Formula : C₄F₈O₂.

HFPO-DAF (CAS 2062-98-8)

- Structure : CF₂-CF(OC₃F₇)-COF

- Substituent : Heptafluoropropoxy (-OCF₂CF₂CF₃) at C2.

- Molecular Formula : C₆F₁₂O₂.

- Key Feature : Larger substituent increases molecular weight (MW: 312.02 vs. ~250 for target compound) and boiling point (386–388°C, ) .

Pentafluoropropionyl Fluoride (CAS 422-61-7)

- Structure : CF₃CF₂COF

- Substituent: No ether linkage; fully fluorinated alkyl chain.

- Molecular Formula : C₃F₅O.

- Key Feature : Simpler structure with higher volatility (lower boiling point) .

Brominated Analogues (CAS 87000-86-0, 113787-27-2)

- Structure : CF₂-CF(OCF₂Br)-COF or similar bromo-fluoroalkoxy groups.

Physicochemical Properties

| Property | Target Compound (OCF₃) | HFPO-DAF (OC₃F₇) | Pentafluoropropionyl Fluoride |

|---|---|---|---|

| Boiling Point (°C) | ~300–320 (estimated) | 386–388 | 48–50 |

| Molecular Weight (g/mol) | ~250 | 312.02 | 182.02 |

| Polarity | Moderate (ether dipole) | Low (longer chain) | High (no ether) |

The trifluoromethoxy group in the target compound reduces steric bulk compared to HFPO-DAF, lowering boiling point and viscosity. Pentafluoropropionyl fluoride’s lack of an ether group results in significantly lower molecular weight and volatility .

Toxicity and Regulatory Status

- Target Compound: As a PFAS, it likely exhibits bioaccumulation and resistance to degradation.

- HFPO-DAF : Regulated under TSCA Section 4; oral, dermal, and inhalation exposure routes identified. Testing mandates include OECD guidelines for biodegradation and chronic toxicity .

- Pentafluoropropionyl Fluoride : Less studied but classified as corrosive; releases HF upon hydrolysis .

Preparation Methods

Synthesis of Precursor Methyl Ester

The process begins with the preparation of the methyl ester CF₃CF(OCH₃)CO₂CH₃ :

- Step 1 : Addition of methanol to hexafluoropropylene oxide (HFPO) yields an intermediate acid fluoride, CF₃CF(OCH₃)COF .

- Step 2 : Distillation of the acid fluoride followed by reaction with methanol produces the methyl ester CF₃CF(OCH₃)CO₂CH₃ .

Electrochemical Fluorination

The methyl ester undergoes electrochemical fluorination (ECF) to introduce fluorine atoms:

- The OCH₃ group in CF₃CF(OCH₃)CO₂CH₃ is replaced with OCF₃ , forming CF₃CF(OCF₃)CO₂CH₃ .

- Key Conditions :

Conversion to Acid Fluoride

The fluorinated methyl ester is hydrolyzed and converted to the target acid fluoride:

- Hydrolysis : CF₃CF(OCF₃)CO₂CH₃ is treated with aqueous acid (e.g., H₂SO₄) to yield CF₃CF(OCF₃)CO₂H .

- Fluorination : The carboxylic acid reacts with PCl₅ or SOCl₂ to form CF₃CF(OCF₃)COF (target compound).

Purification and Characterization

- Distillation : The crude acid fluoride is purified via fractional distillation under reduced pressure.

- Analytical Data :

- Boiling Point : ~5–15°C.

- Dielectric Strength : >30 kV at 0.1 inches.

Alternative Pathways

- Amide Intermediate : Reaction of the methyl ester with anhydrous ammonia in diethyl ether forms CF₃CF(OCF₃)CONH₂ , which is dehydrated to the nitrile derivative using trifluoroacetic anhydride.

- Dehydrating Agents : Phosphorus pentoxide (P₂O₅) or phosphorus oxytrichloride (POCl₃) can also facilitate nitrile formation.

Key Properties and Applications

- Thermal Stability : Stable up to 200°C.

- Applications : Used as a dielectric gas in high-voltage equipment due to its high breakdown voltage (>30 kV) and low global warming potential (GWP < 100).

Summary of Reaction Steps

| Step | Reaction | Key Reagents/Conditions | Output |

|---|---|---|---|

| 1 | Methanol + HFPO | — | CF₃CF(OCH₃)COF |

| 2 | Esterification | Methanol | CF₃CF(OCH₃)CO₂CH₃ |

| 3 | Electrochemical Fluorination | HF, 4–6 V | CF₃CF(OCF₃)CO₂CH₃ |

| 4 | Hydrolysis & Fluorination | H₂SO₄, PCl₅ | CF₃CF(OCF₃)COF |

Q & A

Basic: What are the established synthetic routes for this compound, and how is structural confirmation achieved?

Answer:

The synthesis involves sequential fluorination and functionalization steps, typically starting with fluorinated precursors. A key indicator of reaction completion is the formation of a colorless, transparent fluorous phase. Structural confirmation relies on NMR spectroscopy (e.g., and NMR) to resolve fluorine environments and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Cross-validation with computational simulations (e.g., DFT) is recommended for ambiguous signals .

Basic: What physicochemical properties are critical for experimental handling?

Answer:

Key properties include:

- Boiling point : Experimental range 40–56°C vs. modeled 81°C (discrepancy highlights need for empirical validation) .

- Vapor pressure : 251 mmHg (indicates high volatility, requiring cold storage and fume hood use).

- Water solubility : 0.60 mg/L (suggests environmental persistence; use hydrophobic solvents for reactions) .

- Melting point : -90°C (requires cryogenic handling to prevent decomposition) .

Advanced: How can researchers resolve contradictions in spectroscopic data across analytical conditions?

Answer:

Discrepancies in NMR shifts (e.g., solvent polarity effects or temperature-dependent coupling) require:

- Multi-solvent NMR analysis : Compare data in CDCl₃, acetone-d₆, and DMSO-d₆.

- Isotopic labeling : Use -enriched analogs to trace signal origins.

- Computational modeling : Gaussian or ORCA software to simulate spectra and assign peaks .

Advanced: What strategies minimize decomposition during fluorination steps?

Answer:

- Temperature control : Maintain -30°C to 0°C to suppress exothermic side reactions.

- Inert atmosphere : Use Schlenk lines or gloveboxes to exclude moisture.

- Real-time monitoring : FTIR or fluorous phase transition tracking to optimize reaction quenching .

- Gradual reagent addition : Prevents local overheating and improves yield by >20% .

Advanced: How does the compound’s reactivity vary under different catalytic conditions?

Answer:

Its acyl fluoride group reacts selectively with nucleophiles (e.g., amines, alcohols), but fluorinated ether moieties may sterically hinder access. Methodological approaches include:

- Lewis acid catalysts : BF₃ or SbF₅ enhance electrophilicity of the carbonyl group.

- Solvent screening : Low-polarity solvents (e.g., HFIP) improve reaction rates by stabilizing intermediates .

Advanced: How should environmental fate studies be designed using physicochemical data?

Answer:

- Persistence assessment : Use OECD 307 guidelines with soil/water systems, leveraging its low solubility (0.60 mg/L) to model bioaccumulation.

- Degradation studies : Test hydrolytic stability at pH 4–9; fluorinated ethers resist hydrolysis but may degrade under UV/ozone .

- Volatility modeling : Apply EPA’s OPERA v2.9 to predict atmospheric dispersion and transformation products .

Advanced: What endpoints are prioritized in TSCA-compliant toxicity studies?

Answer:

Per EPA requirements, studies must evaluate:

- Acute toxicity : LC₅₀ (inhalation), LD₅₀ (oral/dermal).

- Chronic effects : Liver/kidney histopathology, endocrine disruption via OECD 456 assays.

- Metabolite profiling : Identify stable intermediates (e.g., trifluoroacetic acid) using LC-MS/MS .

Advanced: How can computational tools predict the compound’s behavior in novel reactions?

Answer:

- Reactivity prediction : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate Fukui indices for nucleophilic/electrophilic sites.

- Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction media.

- Degradation pathways : AIMD simulations reveal bond cleavage preferences under thermal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.